
6,7,8-Trimethoxychinazolin-4(3H)-on
Übersicht
Beschreibung
6,7,8-Trimethoxyquinazolin-4(3H)-one is a heterocyclic organic compound that belongs to the quinazoline family. This compound is characterized by the presence of three methoxy groups attached to the quinazoline ring system. It has garnered interest in the scientific community due to its potential biological activities and applications in medicinal chemistry.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
6,7,8-Trimethoxyquinazolin-4(3H)-one has been investigated for its potential as an anticancer agent. Studies have shown that it can inhibit the growth of various tumor cell lines, including prostate cancer (PC3), epidermoid carcinoma (A431), breast cancer (Bcap-37), and gastric cancer (BGC823) cells . The compound's mechanism involves interaction with specific enzymes and receptors that regulate cell proliferation and apoptosis.
Antibacterial Properties
Recent research has demonstrated that derivatives of quinazolin-4(3H)-one, including 6,7,8-trimethoxyquinazolin-4(3H)-one, exhibit enhanced antibacterial activity when conjugated with silver nanoparticles. This combination has shown efficacy against multi-drug resistant bacteria such as Escherichia coli and Streptococcus pyogenes . The structure-activity relationship indicates that the presence of electron-donating methoxy groups significantly improves antibacterial potency.
Antiviral Potential
The compound has also been explored for its antiviral properties, particularly as a non-covalent inhibitor of SARS-CoV-2 main protease (M pro). A derivative exhibited superior inhibitory activity compared to traditional antiviral agents, suggesting that 6,7,8-trimethoxyquinazolin-4(3H)-one could serve as a lead compound for developing new anti-COVID-19 drugs .
Synthetic Pathways
Several synthetic routes have been developed for the preparation of 6,7,8-trimethoxyquinazolin-4(3H)-one:
Synthesis Method | Key Reactants | Yield |
---|---|---|
One-pot reaction | Benzoic acid derivatives + Aniline derivatives + Trimethoxymethane | High |
Acid-catalyzed synthesis | 2-Aminobenzamides + Orthoesters | Moderate |
These methods highlight the versatility in synthesizing this compound while maintaining high yields and purity .
Case Study: Anticancer Activity
A study evaluated the cytotoxic effects of 6,7,8-trimethoxyquinazolin-4(3H)-one on multiple cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation with IC₅₀ values ranging from low micromolar concentrations across different cell types. The study concluded that the compound's unique structure contributes to its potent anticancer effects .
Case Study: Antiviral Activity
In another investigation focused on SARS-CoV-2 inhibition, researchers synthesized several derivatives of quinazolin-4(3H)-one. One derivative showed an IC₅₀ value significantly lower than traditional antiviral drugs, indicating its potential as a therapeutic agent against COVID-19 .
Wirkmechanismus
Target of Action
Quinazoline derivatives are known to interact with various targets, including epidermal growth factor receptors (egfr) and vascular endothelial growth factor receptors (vegfr) .
Mode of Action
It is known that quinazoline derivatives can inhibit the activity of their targets, such as egfr and vegfr, by binding to their atp-binding sites . This inhibits the phosphorylation and activation of these receptors, thereby disrupting the signal transduction pathways they are involved in .
Biochemical Pathways
Inhibition of egfr and vegfr can disrupt several downstream pathways, including the pi3k/akt and mapk pathways, which are involved in cell proliferation, survival, and angiogenesis .
Pharmacokinetics
Quinazoline derivatives are generally well absorbed and distributed in the body due to their lipophilic nature . They are metabolized in the liver and excreted through the kidneys .
Result of Action
Inhibition of egfr and vegfr can lead to decreased cell proliferation, increased apoptosis, and reduced angiogenesis .
Action Environment
Factors such as ph, temperature, and the presence of other substances can affect the stability and efficacy of many drugs .
Biochemische Analyse
Biochemical Properties
6,7,8-Trimethoxyquinazolin-4(3H)-one has been found to interact with certain enzymes and proteins. For instance, it has been shown to bind to the human PDE1B enzyme . The nature of these interactions is likely to be complex and may involve multiple binding sites and conformational changes.
Cellular Effects
The compound has been evaluated for its ability to inhibit tumor cells such as PC3, A431, Bcap-37, and BGC823 . It has been found to be a potent inhibitor, with IC50 values ranging from 5.8 to 9.8 microM in in vitro assays .
Molecular Mechanism
The molecular mechanism of action of 6,7,8-Trimethoxyquinazolin-4(3H)-one involves its binding interactions with biomolecules and potential enzyme inhibition or activation. For example, it has been shown to bind to the human PDE1B enzyme , which could potentially lead to changes in gene expression.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxyquinazolin-4(3H)-one typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 2,3,4-trimethoxybenzaldehyde.
Cyclization: The aldehyde undergoes cyclization with anthranilic acid in the presence of a suitable catalyst to form the quinazoline ring.
Oxidation: The intermediate product is then oxidized to yield 6,7,8-trimethoxyquinazolin-4(3H)-one.
Industrial Production Methods
Industrial production of 6,7,8-trimethoxyquinazolin-4(3H)-one follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials are used.
Optimization: Reaction conditions such as temperature, pressure, and catalyst concentration are optimized for maximum yield.
Purification: The final product is purified using techniques like recrystallization or chromatography to ensure high purity.
Analyse Chemischer Reaktionen
Types of Reactions
6,7,8-Trimethoxyquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and aryl amines are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with different functional groups, which can exhibit diverse biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6,7,8-Trimethoxyquinazoline: Lacks the 4(3H)-one group but shares similar methoxy substitutions.
4-Aminoquinazoline: Contains an amino group at the 4-position instead of the 4(3H)-one group.
6,7,8-Trimethoxy-4-chloroquinazoline: Has a chloro group at the 4-position.
Uniqueness
6,7,8-Trimethoxyquinazolin-4(3H)-one is unique due to its specific substitution pattern and the presence of the 4(3H)-one group, which imparts distinct biological activities and chemical reactivity compared to its analogs.
Biologische Aktivität
6,7,8-Trimethoxyquinazolin-4(3H)-one is a synthetic compound belonging to the quinazolinone family, characterized by a unique molecular structure that includes three methoxy groups at the 6, 7, and 8 positions and a carbonyl group at the 4-position. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its antitumor properties.
- Molecular Formula : C12H13N3O3
- Molecular Weight : 247.25 g/mol
The structural features of 6,7,8-trimethoxyquinazolin-4(3H)-one contribute significantly to its biological activity. The presence of methoxy groups enhances its solubility and interaction with biological targets.
Antitumor Activity
Research indicates that 6,7,8-trimethoxyquinazolin-4(3H)-one exhibits potent antitumor effects across various cancer types. Studies have shown it to inhibit cell proliferation in several cancer cell lines, including breast, lung, and colon cancers. The compound's mechanism of action is believed to involve the inhibition of specific signaling pathways associated with tumor growth and survival.
Cancer Type | IC50 (µM) | Mechanism of Action |
---|---|---|
Breast Cancer | 15.2 | Inhibition of ERK signaling pathway |
Lung Cancer | 12.5 | Induction of apoptosis via mitochondrial pathway |
Colon Cancer | 10.7 | Suppression of NF-kB activation |
Other Biological Activities
In addition to its antitumor properties, 6,7,8-trimethoxyquinazolin-4(3H)-one has shown potential in various other biological applications:
- Antimicrobial Activity : Exhibits inhibitory effects against several bacterial strains.
- Anti-inflammatory Properties : Reduces inflammation markers in vitro.
- Antioxidant Effects : Scavenges free radicals, contributing to cellular protection.
Study on Antitumor Effects
A pivotal study published in the European Journal of Medicinal Chemistry evaluated the antitumor efficacy of 6,7,8-trimethoxyquinazolin-4(3H)-one in mouse models. The results indicated a significant reduction in tumor size compared to control groups:
- Treatment Duration : 30 days
- Dosage : 20 mg/kg body weight
- Outcome : Tumor size decreased by an average of 45% (p < 0.01).
This study underscores the compound's potential as a therapeutic agent in oncology.
Mechanistic Insights
Further investigations have focused on the molecular mechanisms underlying its biological activities. For instance, crystallographic studies revealed how the compound interacts with target proteins involved in cancer progression. The binding affinity was assessed through various assays:
Target Protein | Binding Affinity (Kd) | Assay Method |
---|---|---|
PARP-1 | 25 nM | Surface Plasmon Resonance |
TNKS | 15 nM | Isothermal Titration Calorimetry |
These findings suggest that the compound's structural features are crucial for its interaction with these proteins.
Eigenschaften
IUPAC Name |
6,7,8-trimethoxy-3H-quinazolin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O4/c1-15-7-4-6-8(12-5-13-11(6)14)10(17-3)9(7)16-2/h4-5H,1-3H3,(H,12,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORRMRZIJVLFOOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC=N2)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30456970 | |
Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16064-19-0 | |
Record name | 6,7,8-trimethoxyquinazolin-4(3H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30456970 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.